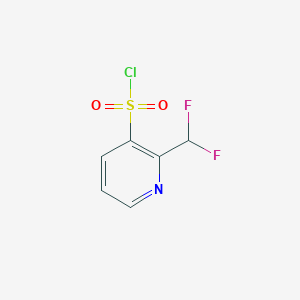
2-(Difluoromethyl)pyridine-3-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Difluoromethyl)pyridine-3-sulfonyl chloride is a chemical compound with the molecular formula C6H4ClF2NO2S. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its reactivity and is used in various chemical reactions and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)pyridine-3-sulfonyl chloride typically involves the reaction of pyridine-3-sulfonic acid with difluoromethylating agents. One common method includes the use of phosphorus pentachloride (PCl5) as a chlorinating agent. The reaction is carried out by adding phosphorus pentachloride to a solution containing pyridine-3-sulfonic acid in a stepwise manner, ensuring that the amount of phosphorus pentachloride is less than one molar equivalent relative to the pyridine-3-sulfonic acid .
Industrial Production Methods
For industrial production, the process is optimized to reduce byproduct formation and increase yield. The reaction mixture is subjected to distillation under reduced pressure to purify the final product .
化学反応の分析
Types of Reactions
2-(Difluoromethyl)pyridine-3-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be involved in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alcohols, amines, and thiols. The reactions are typically carried out under basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents used. For example, nucleophilic substitution with an alcohol would yield a sulfonate ester, while reaction with an amine would produce a sulfonamide.
科学的研究の応用
2-(Difluoromethyl)pyridine-3-sulfonyl chloride is used in various scientific research applications:
作用機序
The mechanism of action of 2-(Difluoromethyl)pyridine-3-sulfonyl chloride involves its reactivity as a sulfonyl chloride. The compound can react with nucleophiles to form sulfonate esters or sulfonamides. The difluoromethyl group enhances the reactivity of the compound, making it a useful reagent in various chemical transformations .
類似化合物との比較
Similar Compounds
Difluoromethyl phenyl sulfone: Similar in structure but with a phenyl group instead of a pyridine ring.
Pyridine-3-sulfonyl chloride: Lacks the difluoromethyl group, making it less reactive in certain chemical reactions.
2,2-Difluoro-2-(fluorosulfonyl)acetic acid: Contains a difluoromethyl group but differs in the functional groups attached to the carbon chain.
Uniqueness
2-(Difluoromethyl)pyridine-3-sulfonyl chloride is unique due to the presence of both the difluoromethyl group and the sulfonyl chloride group. This combination makes it highly reactive and versatile in various chemical reactions, particularly in the formation of gem-difluoroolefins and other fluorinated compounds .
特性
分子式 |
C6H4ClF2NO2S |
|---|---|
分子量 |
227.62 g/mol |
IUPAC名 |
2-(difluoromethyl)pyridine-3-sulfonyl chloride |
InChI |
InChI=1S/C6H4ClF2NO2S/c7-13(11,12)4-2-1-3-10-5(4)6(8)9/h1-3,6H |
InChIキー |
WWYXZDSAJWMXKP-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(N=C1)C(F)F)S(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


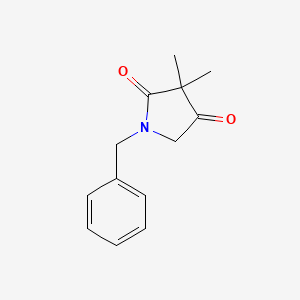
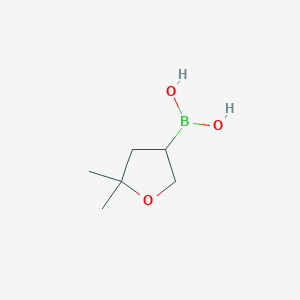
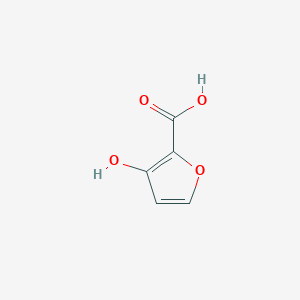
![(2E)-2-[[4-[3,5-bis[4-[(Z)-(5-methyl-1H-pyrrol-2-yl)-(5-methylpyrrol-2-ylidene)methyl]phenyl]phenyl]phenyl]-(5-methyl-1H-pyrrol-2-yl)methylidene]-5-methylpyrrole](/img/structure/B14073868.png)
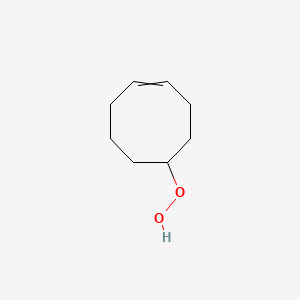
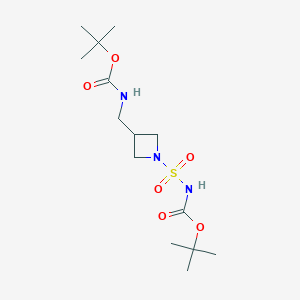
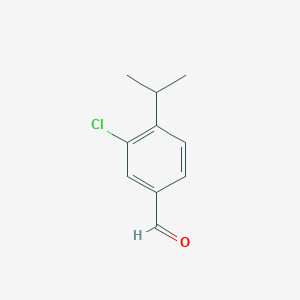
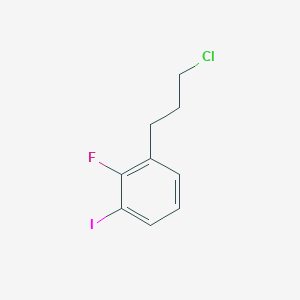
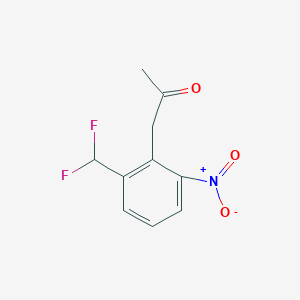
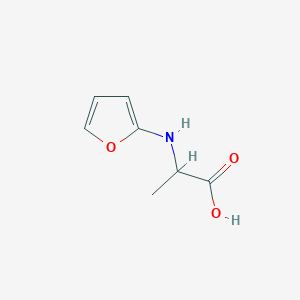

![(E)-3-(7-Amino-1H-benzo[d]imidazol-6-yl)acrylic acid](/img/structure/B14073926.png)
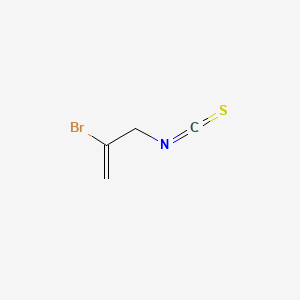
![6-(6-ethynyl-2-methylpyridin-3-yl)-5-(3-fluoro-4-((4-methylpyrimidin-2-yl)oxy)phenyl)-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14073936.png)
